(11E)-11-(Hydroxyimino)-1-oxacyclotetradecan-2-one
CAS No.:
Cat. No.: VC15737967
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | (11Z)-11-hydroxyimino-oxacyclotetradecan-2-one |
| Standard InChI | InChI=1S/C13H23NO3/c15-13-10-6-4-2-1-3-5-8-12(14-16)9-7-11-17-13/h16H,1-11H2/b14-12- |
| Standard InChI Key | LIYARNGEJVBOBI-OWBHPGMISA-N |
| Isomeric SMILES | C1CCCCC(=O)OCCC/C(=N\O)/CCC1 |
| Canonical SMILES | C1CCCCC(=O)OCCCC(=NO)CCC1 |
Introduction
Nomenclature and Structural Characteristics
IUPAC Nomenclature and Substituent Analysis
The systematic name (11E)-11-(hydroxyimino)-1-oxacyclotetradecan-2-one delineates its core structure:
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1-oxacyclotetradecan-2-one: A 14-membered macrocyclic lactone (13 carbons + 1 oxygen atom forming the ring) with a ketone group at position 2 .
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11-(hydroxyimino): An oxime group (-NOH) substituent at position 11, where the E configuration indicates trans spatial arrangement of the hydroxylamine moiety relative to the lactone ring .
The molecular formula is deduced as C₁₃H₂₁NO₃, incorporating one additional nitrogen and oxygen atom compared to the parent compound oxacyclotetradecan-2-one (C₁₃H₂₄O₂) . Theoretical molecular weight calculates to 239.31 g/mol using atomic masses (C=12.01, H=1.01, N=14.01, O=16.00).
Stereochemical and Conformational Features
Macrocyclic lactones exhibit restricted rotation due to their large rings, often adopting unique conformations that influence reactivity and biological interactions. The E configuration of the oxime group introduces steric constraints, potentially stabilizing specific ring conformations through intramolecular hydrogen bonding between the oxime hydroxyl and lactone carbonyl oxygen .
Table 1: Comparative Structural Properties of Selected Macrolides
Synthesis and Reactivity
Proposed Synthetic Pathways
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: The lactone and oxime groups introduce polar motifs, suggesting moderate water solubility (~10–50 mg/L estimated via LogP calculations).
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Lipophilicity: Predicted LogP (octanol/water) of ~2.1 indicates moderate membrane permeability, comparable to bioactive macrolides like erythromycin .
Spectral Characteristics
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IR Spectroscopy: Expected peaks at ~3200 cm⁻¹ (O-H stretch, oxime), ~1720 cm⁻¹ (lactone C=O), and ~1650 cm⁻¹ (C=N stretch) .
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NMR: ¹H NMR would show distinct coupling patterns for the E-configured oxime proton (δ ~8–9 ppm) and ring methylene/methine groups (δ ~1.2–2.5 ppm) .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual functionality (lactone + oxime) positions it as a candidate for:
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Dual-action therapeutics: Combining antimicrobial and anti-inflammatory effects.
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Prodrug formulations: pH-dependent oxime hydrolysis for targeted drug release.
Material Science
Macrocyclic oximes could serve as ligands for supramolecular assemblies or catalysts in asymmetric synthesis, leveraging their rigid, chelating structures .
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